REACTION_CXSMILES
|
CS[CH2:3][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[C:5]=1[NH2:6]>[Ni].C(O)C>[CH3:3][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:12])([F:13])[F:14])[C:5]=1[NH2:6]
|
Name
|
|
Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
|
CSCC1=C(N)C(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction slurry was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Most but not all of the starting material had reacted
|
Type
|
CUSTOM
|
Details
|
The Raney nickel was removed by filtration
|
Type
|
WASH
|
Details
|
the filter cake rinsed with 1200 ml of absolute ethanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
DISSOLUTION
|
Details
|
The concentrate was dissolved in 100 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 70 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield 19.2 g of the crude product as a yellow oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled at 30-40 torr
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |